1-Amino-3-(benzenesulfonyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

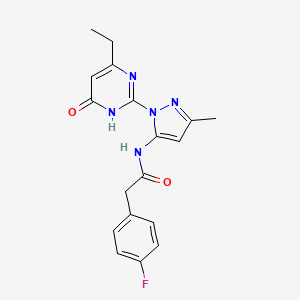

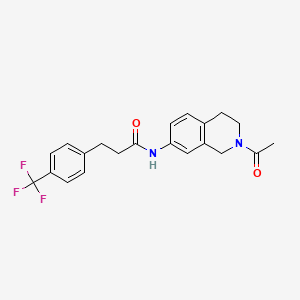

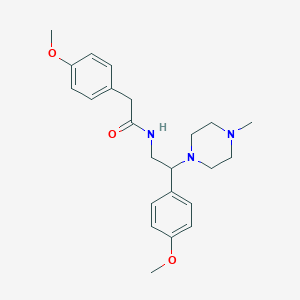

“1-Amino-3-(benzenesulfonyl)propan-2-ol” is a chemical compound with the molecular formula C9H13NO3S . It is an organic compound that belongs to the class of amino alcohols .

Molecular Structure Analysis

The InChI code for “1-Amino-3-(benzenesulfonyl)propan-2-ol” is1S/C9H13NO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 . This code represents the molecular structure of the compound. For a detailed structural analysis, please refer to a chemistry expert or a reliable chemistry resource.

Scientific Research Applications

Structural and Spectroscopic Investigations

Research by Khalid et al. (2018) focused on Schiff base derivatives related to 1-Amino-3-(benzenesulfonyl)propan-2-ol, exploring their structural and electronic properties through experimental and theoretical methods. The study highlighted the compounds' equilibrium structure, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP), showing good agreement between experimental and theoretical data (Khalid et al., 2018).

Catalytic Applications

A method for the copper-catalyzed hydroamination of alkenes and alkynes was developed by Guo et al. (2018), using a novel electrophilic nitrogen source. This approach facilitates the synthesis of chiral primary amines, including the antiretroviral drug maraviroc, showcasing the compound's utility in catalysis (Guo et al., 2018).

Antimicrobial Applications

Jafarov et al. (2019) reported the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, demonstrating enhanced antimicrobial activity against bacteria and fungi compared to current medical treatments (Jafarov et al., 2019).

Synthesis of Complex Molecules

Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes with toluenes, providing rapid access to a diverse array of 1,2-diarylethylamine derivatives. This process represents a significant advancement in the synthesis of complex molecules, including potential pharmaceuticals (Wang et al., 2018).

Drug Synthesis and Anticancer Applications

Redda et al. (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, evaluating their in vitro anticancer activity. The study underscores the potential of derivatives in the development of novel anticancer drugs (Redda et al., 2010).

Glycosylation and Oligosaccharide Synthesis

Mensah et al. (2010) developed a nickel-catalyzed glycosylation method for the formation of 1,2-cis-2-amino glycosides. This technique is applicable to the synthesis of heparin disaccharides, GPI anchor pseudodisaccharides, and α-GalNAc, demonstrating the compound's role in complex oligosaccharide synthesis (Mensah et al., 2010).

properties

IUPAC Name |

1-amino-3-(benzenesulfonyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULXRKJDACCRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(benzenesulfonyl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2721113.png)

![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)

![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)